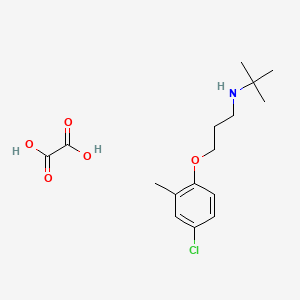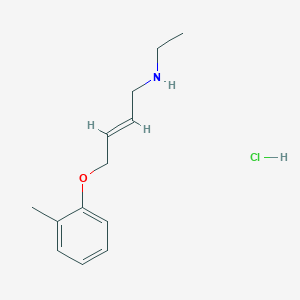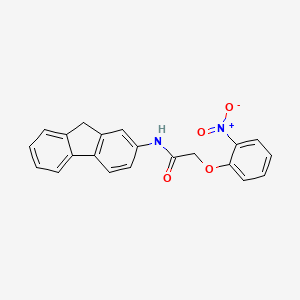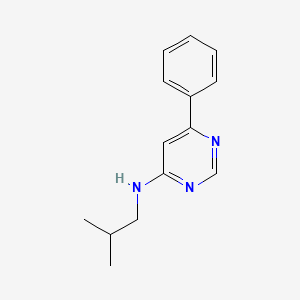
N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TBPMPO and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of TBPMPO is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of diseases. For example, TBPMPO has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival.
Biochemical and Physiological Effects
TBPMPO has been shown to have several biochemical and physiological effects on the body. For example, it can modulate the expression of specific genes and proteins that are involved in various cellular processes. Additionally, TBPMPO has been shown to regulate the levels of specific hormones and neurotransmitters, which can have significant effects on the body's overall physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBPMPO in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, TBPMPO is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using TBPMPO is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Orientations Futures
There are several future directions for research on TBPMPO. One potential area of focus is the development of novel drug delivery systems that can improve the bioavailability and efficacy of TBPMPO in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of TBPMPO and to identify specific molecular targets for its therapeutic applications. Finally, more research is needed to assess the potential side effects and toxicity of TBPMPO, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of TBPMPO involves the reaction of 4-chloro-2-methylphenol with tert-butylamine, followed by the addition of 3-chloropropylamine. The resulting product is then reacted with oxalic acid to produce TBPMPO oxalate in high yield and purity.
Applications De Recherche Scientifique
TBPMPO has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Several studies have shown that TBPMPO exhibits potent cytotoxic activity against cancer cells and can induce apoptosis in these cells. Furthermore, TBPMPO has been shown to have anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity.
Propriétés
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-11-10-12(15)6-7-13(11)17-9-5-8-16-14(2,3)4;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSNXRXCJFVIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)

![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)
![[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)
![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)

![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
